1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one
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Overview
Description
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is an organic compound characterized by a complex structure that includes a pyrrolidinone ring and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the benzo[d][1,3]dioxole ring using formaldehyde and a base.
Formation of the pyrrolidinone ring: The final step involves the reaction of the hydroxymethylated benzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-2-one: Similar structure but with a different position of the carbonyl group.
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-4-one: Another isomer with the carbonyl group at a different position.
Uniqueness: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
This detailed overview provides a comprehensive understanding of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62869-54-9 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-[[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13-12(17-8-18-13)3-9(10)5-14-2-1-11(16)6-14/h3-4,15H,1-2,5-8H2 |
InChI Key |
HZNJYERDGIERQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)CC2=CC3=C(C=C2CO)OCO3 |
Origin of Product |
United States |
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